

U-73122 and Its Impact on Intracellular Calcium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **U-73122**

Cat. No.: **B1663579**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73122 is a widely utilized aminosteroid compound in cell biology and pharmacology, primarily known for its role as an inhibitor of phospholipase C (PLC). PLC is a critical enzyme in the phosphoinositide signaling pathway, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptors on the endoplasmic reticulum (ER) triggers the release of stored calcium (Ca^{2+}) into the cytoplasm, a fundamental process in numerous cellular functions. Consequently, **U-73122** has been extensively employed as a tool to investigate the involvement of the PLC/IP3 pathway in intracellular calcium mobilization.

However, a growing body of evidence highlights significant off-target effects of **U-73122**, which can confound the interpretation of experimental results. This technical guide provides an in-depth overview of the effects of **U-73122** on intracellular calcium, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Its inactive analog, U-73343, which does not inhibit PLC, is often used as a negative control in experiments to distinguish between PLC-dependent and independent effects.

Core Mechanism of Action and Off-Target Effects

U-73122 is reported to selectively inhibit the activity of phosphoinositide-specific phospholipase C (PI-PLC).^[1] This inhibition is expected to block the production of IP3 and thereby prevent the release of calcium from intracellular stores. However, research has revealed that **U-73122** can influence intracellular calcium levels through various PLC-independent mechanisms.

These off-target effects include:

- Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps: **U-73122** has been shown to inhibit the SERCA pump, which is responsible for pumping calcium from the cytosol back into the ER.^{[1][2][3]} This inhibition leads to a depletion of ER calcium stores and an elevation of basal cytosolic calcium levels.^{[1][3][4]}
- Direct effects on ion channels: **U-73122** can directly activate or inhibit various ion channels, including certain Transient Receptor Potential (TRP) channels.^{[5][6][7]} For instance, it has been shown to be a potent agonist of TRPA1^[7] and TRPM4 channels while inhibiting TRPM3 channels.
- Modulation of store-operated calcium entry (SOCE): **U-73122** has been observed to reduce the influx of calcium across the plasma membrane following the depletion of intracellular stores.^{[8][9][10]}
- Direct release of intracellular calcium: Some studies suggest that **U-73122** can directly cause the release of calcium from intracellular stores, independent of PLC inhibition.^{[11][5][12]}

These multifaceted actions of **U-73122** necessitate careful experimental design and interpretation of data to dissect its specific effects on the PLC pathway from its off-target consequences.

Quantitative Data on **U-73122**'s Effects

The following table summarizes the quantitative data on the effects of **U-73122** on PLC inhibition and intracellular calcium mobilization from various studies.

Parameter	Cell Type/System	Agonist/Stimulus	U-73122 Concentration	Effect	Reference
<hr/>					
PLC Inhibition					
IC50	Human Platelets	Thrombin	1-5 μ M	Inhibition of aggregation	[13]
IC50	Human Neutrophils	fMLP	~6 μ M	Inhibition of Ca ²⁺ flux	[13]
IC50	Human Neutrophils	fMLP	2 μ M	Inhibition of IP3 production	[13]
Ki	Platelet soluble fraction	-	9 μ M (for PI hydrolysis), 40 μ M (for PIP2 hydrolysis)	Inhibition of hydrolysis	[13]
<hr/>					
Intracellular Ca ²⁺ Mobilization					
IC50	NG108-15 cells	Bradykinin	~200 nM	Blockade of Ca ²⁺ increase	[13] [14]
IC50	Neutrophils	fMLP (in Ca ²⁺ -containing medium)	0.62 ± 0.04 μ M	Suppression of [Ca ²⁺] _i elevation	[15]
IC50	Neutrophils	fMLP (in Ca ²⁺ -free medium)	0.52 ± 0.02 μ M	Reduction of Ca ²⁺ mobilization	[15]
IC50	Neutrophils	Cyclopiazonic acid (CPA)	4.06 ± 0.27 μ M	Suppression of [Ca ²⁺] _i	[15]

elevation				
IC50	Neutrophils	Ionomycin	4.04 ± 0.44 μM	Suppression of [Ca ²⁺]i elevation [15]
-	Colonic myocytes	Caged IP3 photolysis	1 μM	76 ± 6% decrease in [Ca ²⁺]cyto transient [1]
-	Colonic myocytes	Caged IP3 photolysis	10 μM	91 ± 2% decrease in [Ca ²⁺]cyto transient [1]
-	Colonic myocytes	Caffeine	10 μM	73 ± 11% decrease in caffeine- evoked [Ca ²⁺]cyto transient [1]
-	MDCK cells	-	20 μM	75% of Ca ²⁺ signal from influx [16]

Experimental Protocols

Measurement of Intracellular Calcium Using Fluorescent Indicators

A common method to assess the effect of **U-73122** on intracellular calcium is through the use of fluorescent calcium indicators such as Fura-2, Fluo-3, or Indo-1.

1. Cell Preparation:

- Culture cells to an appropriate confluence (e.g., 80-90%) in a suitable format, such as 96-well black-walled plates for plate reader assays or on coverslips for microscopy.[17]

- Wash the cells with a physiological buffer, such as HEPES-buffered saline (HBS).[\[17\]](#)

2. Loading with Calcium Indicator:

- Prepare a loading solution containing the acetoxyethyl (AM) ester form of the calcium indicator (e.g., Fura-2 AM, Fluo-3 AM, Indo-1 AM) in the physiological buffer. The final concentration of the dye is typically in the low micromolar range.
- The loading solution may also contain a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[\[17\]](#)
- Incubate the cells with the loading solution for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

3. De-esterification and **U-73122** Treatment:

- After loading, wash the cells with the physiological buffer to remove excess dye.
- Allow a de-esterification period for the cellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.
- Pre-incubate the cells with the desired concentration of **U-73122** or its inactive analog U-73343 for a specified time before stimulating with an agonist.

4. Calcium Measurement:

- Measure the fluorescence of the calcium indicator using a suitable instrument, such as a fluorescence plate reader, a flow cytometer, or a fluorescence microscope.[\[17\]](#)
- For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence emission at two different excitation or emission wavelengths is calculated to determine the intracellular calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.[\[17\]](#)
- For single-wavelength dyes like Fluo-3, changes in fluorescence intensity are monitored.
- Establish a baseline fluorescence before adding an agonist to stimulate calcium release.

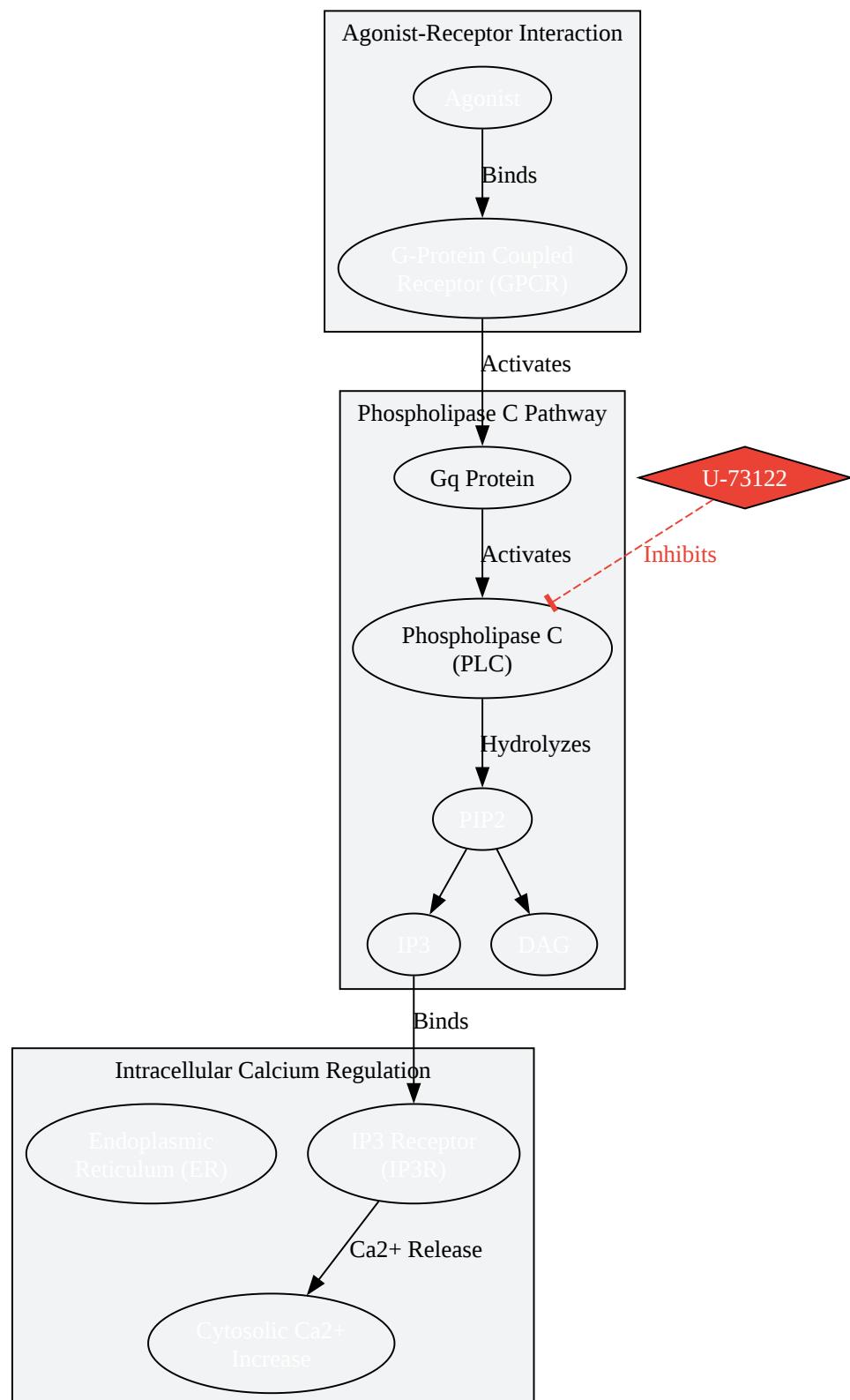
- Record the change in fluorescence over time after agonist addition.

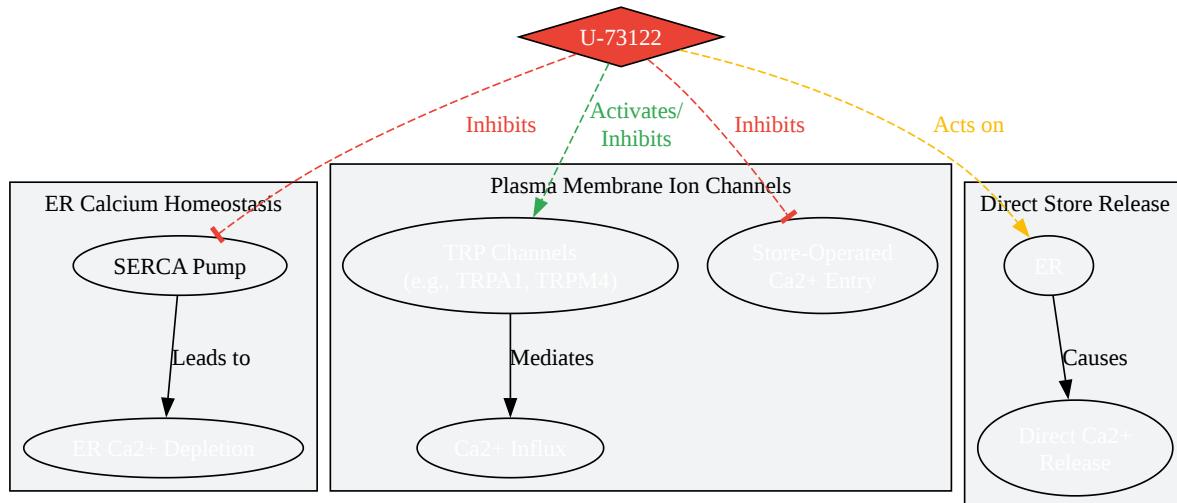
Whole-Cell Patch-Clamp Electrophysiology

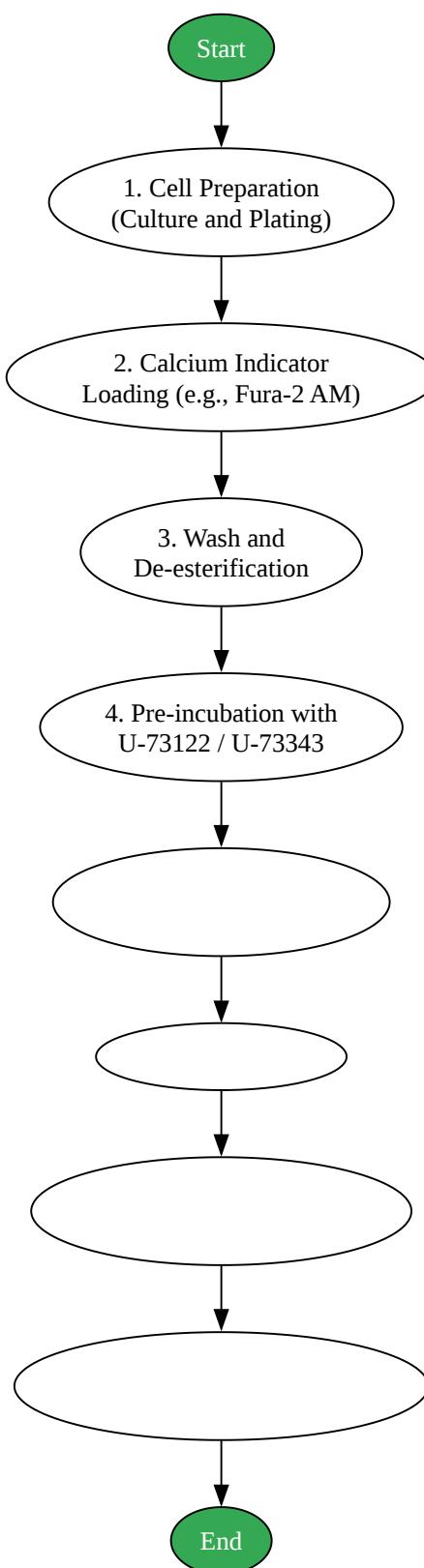
This technique allows for the direct measurement of ion channel activity and the introduction of substances like caged IP3 directly into the cell.

1. Cell Preparation:

- Prepare single cells (e.g., myocytes) for patch-clamp recording.


2. Patch-Clamp Configuration:


- Establish a whole-cell patch-clamp configuration.
- The intracellular solution in the patch pipette can contain a fluorescent calcium indicator (e.g., fluo-3) and caged IP3.[\[1\]](#)


3. Experimental Procedure:

- Voltage-clamp the cell at a holding potential (e.g., -70 mV).[\[1\]](#)
- Apply **U-73122** to the bath solution.
- Release IP3 from its caged form by a flash of UV light (photolysis) to directly activate IP3 receptors, bypassing the need for PLC activation.[\[1\]](#)
- Simultaneously record the changes in intracellular calcium concentration via the fluorescence of the indicator and any changes in membrane currents.

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Conclusion

U-73122 remains a valuable pharmacological tool for investigating PLC-mediated signaling pathways. However, its use requires a thorough understanding of its multiple and complex effects on intracellular calcium homeostasis. Researchers and drug development professionals must exercise caution when interpreting data obtained solely with **U-73122** and should incorporate appropriate controls, such as its inactive analog U-73343, and complementary experimental approaches to validate their findings. This guide provides a comprehensive resource to aid in the design of rigorous experiments and the accurate interpretation of results when studying the role of **U-73122** in intracellular calcium signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The phospholipase C inhibitor U-73122 inhibits Ca²⁺ release from the intracellular sarcoplasmic reticulum Ca²⁺ store by inhibiting Ca²⁺ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase C inhibitor, U73122, releases intracellular Ca²⁺, potentiates Ins(1,4,5)P₃-mediated Ca²⁺ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct modulation of TRPM4 and TRPM3 channels by the phospholipase C inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium homeostasis in mouse fibroblast cells: affected by U-73122, a putative phospholipase C beta blocker, via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevation of Extracellular Ca²⁺ Induces Store-Operated Calcium Entry via Calcium-Sensing Receptors: A Pathway Contributes to the Proliferation of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospholipase C inhibitor, U73122, releases intracellular Ca²⁺, potentiates Ins(1,4,5)P₃-mediated Ca²⁺ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca²⁺ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The phospholipase C inhibitor U73122 increases cytosolic calcium in MDCK cells by activating calcium influx and releasing stored calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [U-73122 and Its Impact on Intracellular Calcium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663579#u-73122-effect-on-intracellular-calcium\]](https://www.benchchem.com/product/b1663579#u-73122-effect-on-intracellular-calcium)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com